Product packaging for 3-Iodophenol(Cat. No.:CAS No. 626-02-8)

3-Iodophenol

Cat. No.: B1680319
CAS No.: 626-02-8
M. Wt: 220.01 g/mol
InChI Key: FXTKWBZFNQHAAO-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenols in Contemporary Organic Chemistry

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached. cymitquimica.com These compounds hold considerable significance in contemporary organic chemistry due to their diverse applications and unique chemical properties. cymitquimica.comresearchgate.net The introduction of a halogen atom can profoundly influence the physicochemical properties of molecules, including their bioactivity, bioavailability, membrane permeability, and thermal and oxidative stability. researchgate.net This makes them valuable building blocks for the synthesis of various functional molecules. cymitquimica.comresearchgate.net

Halogenated phenols are widely utilized as synthetic intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aicymitquimica.comcymitquimica.com For instance, they are employed in the synthesis of herbicides, antiseptics, and disinfectants. cymitquimica.comwikipedia.org Their reactivity in various chemical transformations, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions, makes them versatile synthons. cymitquimica.comfishersci.cachemistrysteps.com The presence of the halogen atom, particularly iodine, facilitates specific reactions like oxidative addition to low-valent transition metals, which is a cornerstone in modern synthetic methodologies. wikipedia.orgmdma.ch

However, the environmental implications of halogenated compounds, including some halogenated phenols, have also been a subject of research due to their potential persistence and toxicity. osti.govrsc.orgacs.org Despite these concerns, their indispensable roles in chemical synthesis and industrial applications continue to drive research into their properties and transformations.

The Role of 3-Iodophenol as a Precursor and Synthon in Complex Molecular Architectures

This compound serves as a crucial precursor and synthon in the construction of complex molecular architectures, particularly in organic synthesis and pharmaceutical chemistry. cymitquimica.comguidechem.comchemicalbull.com Its utility stems from the reactivity of both the iodine substituent and the phenolic hydroxyl group. guidechem.com

The iodine atom in this compound is highly amenable to displacement in various coupling reactions. wikipedia.org It readily participates in transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon bond formation. fishersci.cachemicalbull.comacs.org For example, this compound has been successfully employed in palladium-catalyzed cross-coupling reactions with organoindium compounds to yield corresponding coupling products in excellent yields, even in aqueous media. acs.orgnih.gov This highlights its compatibility with diverse functional groups, including the reactive hydroxyl group. acs.org Similarly, it can be used in reactions with organozinc reagents under palladium catalysis to produce complex structures, demonstrating that carbon-zinc bonds are not protonated by acidic phenols under the reaction conditions. nih.gov

Beyond cross-coupling, this compound is involved in other significant reactions:

Esterification and Acylation: The phenolic hydroxyl group can be esterified or acylated to introduce new functionalities. fishersci.cachemicalbull.com

Alkylation: Under alkaline conditions, the phenolic hydroxyl group can undergo alkylation to form ether compounds. guidechem.comfishersci.ca

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by various nucleophiles, including thiolate and amine nucleophiles. wikipedia.orgfishersci.cachemicalbull.com

Mitsunobu Reaction: This reaction allows for the stereoselective conversion of the hydroxyl group to various functionalities. fishersci.cachemicalbull.com

Oxidation Reactions: this compound can participate in oxidation processes. fishersci.ca

The versatility of this compound as a synthon is further exemplified by its use in the synthesis of centrally acting H2 receptor histamine (B1213489) antagonists and in the preparation of cell-permeable probes for biological assays. cymitquimica.comchemicalbook.com The ability to selectively modify either the iodine or the hydroxyl group, or both, makes it an invaluable building block for assembling diverse and intricate organic molecules.

Evolution of Research Trajectories Pertaining to this compound

The research trajectory concerning this compound has evolved from early synthetic methods to its contemporary role in advanced catalytic reactions and medicinal chemistry. Historically, iodophenols, including this compound, could be prepared through methods such as the oxidative decarboxylation of 3-iodobenzoic acid or by diazotization of aminophenols followed by replacement of the diazonium group with iodine. wikipedia.orgguidechem.comorgsyn.org Early synthetic efforts also involved the action of iodine on phenol in alkaline solutions or in the presence of mercuric oxide. orgsyn.orgorgsyn.org

A significant shift in research focus has been driven by the increasing importance of carbon-carbon bond formation reactions and the development of transition metal catalysis. The weak carbon-iodine bond in aryl iodides, such as this compound, facilitates oxidative addition to low-valent transition metals, leading to valuable new synthetic pathways. mdma.ch This has propelled this compound into a prominent role in modern cross-coupling methodologies, including palladium-catalyzed reactions. acs.orgnih.govnih.gov

Recent advancements have highlighted the utility of this compound in more complex and specialized syntheses. For instance, research has explored its use in "one-pot domino protocols" for preparing substituted benzofurans, involving decarboxylative coupling and subsequent intramolecular hydroalkoxylation. rsc.org The compatibility of this compound with various functional groups in these advanced catalytic systems has broadened its applicability. acs.org Furthermore, the ongoing exploration of novel catalytic systems, including iron- and cobalt-catalyzed reactions, continues to expand the synthetic possibilities involving aryl halides like this compound. beilstein-journals.org The interest in iodophenols has also been renewed due to their potential biological activities, leading to their investigation in medicinal chemistry for the synthesis of bioactive molecules. ontosight.aicymitquimica.comacs.org

The evolution of research on this compound reflects a broader trend in organic chemistry towards more efficient, selective, and functionally tolerant synthetic methods, driven by the demand for complex molecules in various scientific and industrial fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5IO B1680319 3-Iodophenol CAS No. 626-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodophenol
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InChI

InChI=1S/C6H5IO/c7-5-2-1-3-6(8)4-5/h1-4,8H
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InChI Key

FXTKWBZFNQHAAO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)I)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5IO
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DSSTOX Substance ID

DTXSID3052305
Record name 3-Iodophenol
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Molecular Weight

220.01 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3-Iodophenol
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Vapor Pressure

0.00616 [mmHg]
Record name 3-Iodophenol
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CAS No.

626-02-8
Record name 3-Iodophenol
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Record name Phenol, 3-iodo-
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Advanced Synthetic Methodologies for 3 Iodophenol and Its Analogues

Oxidative Decarboxylation Approaches for 3-Iodophenol Synthesis

One prominent method for synthesizing phenols is through the oxidative decarboxylation of the corresponding benzoic acids. This transformation, which involves the replacement of a carboxylic acid group with a hydroxyl group, can be applied to the synthesis of this compound from 3-iodobenzoic acid. While challenging, recent advancements have provided viable routes for this conversion.

The transformation of 3-iodobenzoic acid to this compound via oxidative decarboxylation is a complex process that can proceed through different mechanisms depending on the reaction conditions. Generally, the decarboxylation of aromatic acids is difficult and often requires forcing conditions due to the strength of the aryl C-C bond. nih.gov

One proposed pathway involves a radical mechanism. Under high temperatures and in the presence of an oxidant, such as molecular oxygen, peroxyl radicals can induce decarboxylation. nih.gov This process is thought to generate an aryl radical intermediate (the 3-iodophenyl radical) after the loss of carbon dioxide. This highly reactive radical can then be trapped by an oxygen source to form the corresponding phenoxy radical, which is subsequently reduced to this compound.

More recently, transition-metal-catalyzed, particularly copper-catalyzed, pathways have been developed that operate under milder conditions. nih.gov A leading mechanism is a light-mediated ligand-to-metal charge transfer (LMCT) process. nih.gov In this scenario, a copper(II) salt reacts with 3-iodobenzoic acid to form a copper(II) benzoate (B1203000) complex. Upon photoirradiation, an electron is transferred from the carboxylate ligand to the copper center, inducing the homolytic cleavage of the carbon-carboxyl bond to release CO2 and generate the 3-iodophenyl radical. The copper catalyst mitigates undesired side reactions and captures the aryl radical to form an arylcopper(III) intermediate, which then undergoes reductive elimination to form the C-O bond, yielding this compound. nih.gov

The successful synthesis of this compound from 3-iodobenzoic acid via oxidative decarboxylation is highly dependent on the catalyst system and reaction conditions. Traditional methods often require high temperatures, typically in the range of 200°C to 300°C. google.com

Copper catalysts are central to this transformation. Both copper(I) and copper(II) salts of carboxylic acids have been shown to be effective. google.com The catalyst is typically dissolved in the liquid phase containing the benzoic acid compound. The reaction is carried out by passing a molecular oxygen-containing gas, such as air or pure oxygen, through the hot liquid phase. google.com

Modern protocols have focused on improving the efficiency and mildness of the reaction. Photoredox catalysis using copper has emerged as a state-of-the-art method, allowing the reaction to proceed at significantly lower temperatures (e.g., 35°C). nih.gov This approach offers a substantial improvement over conventional methods that require temperatures over 100°C below what is typically needed for thermal decarboxylation. nih.gov The optimization of these systems involves selecting the appropriate copper source, ligands, solvent, and light source to maximize the efficiency of the LMCT process and subsequent C-O bond formation. Functional groups that are sensitive to high temperatures, such as aldehydes and ketones, are well tolerated under these milder, photocatalytic conditions. nih.gov

Table 1: Conditions for Oxidative Decarboxylation of Benzoic Acids
MethodCatalyst/ReagentOxidantTemperatureKey FeaturesReference
Thermal DecarboxylationCopper(I) or Copper(II) saltsMolecular Oxygen (O₂)200-300 °CHigh-temperature, liquid-phase process. google.com
Photocatalytic DecarboxylationCopper Carboxylate ComplexNot explicitly required (light-induced)~35 °CMild conditions, enabled by Ligand-to-Metal Charge Transfer (LMCT). nih.gov
Radical-Induced DecarboxylationPeroxyl radical source (e.g., AAPH)Oxygen (O₂)Dependent on radical initiatorProceeds via an aryl radical intermediate. nih.gov

Preparation of Substituted this compound Derivatives

The functionalization of the phenol (B47542) ring allows for the creation of a diverse library of this compound analogues with tailored properties. Advanced methodologies provide chemists with precise control over the introduction of various substituents at specific positions on the aromatic core.

A sophisticated strategy for accessing 3-substituted-4-iodophenols involves a two-step sequence of exhaustive iodination followed by a highly selective partial deiodination. This approach overcomes challenges associated with direct regioselective iodination of 3-substituted phenols, which can often yield complex mixtures of isomers.

The process begins with the diiodination of a 3-alkyl- or 3-arylphenol. Due to the activating, ortho-, para-directing nature of the hydroxyl group, iodination typically occurs at the positions activated by the hydroxyl and not sterically hindered by the 3-substituent, namely the C4 and C6 positions, yielding a 3-substituted-4,6-diiodophenol.

The crucial step in this sequence is the selective monodeiodination. Research into deiodination mimics of iodothyronine deiodinase enzymes has revealed reagents capable of selectively removing an iodine atom from a poly-iodinated phenol. For instance, sodium hydrogen telluride (NaHTe) has been shown to selectively remove one iodine atom from various 4-substituted o,o'-diiodophenols. acs.org This reactivity mimics the biological conversion of thyroxine (T4) and is based on the differential electronic and steric environment of the iodine atoms. Similarly, tertiary amines such as pyridine (B92270) and triethylamine (B128534) in the presence of water have been used for the nonreductive deiodination of ortho-iodo-hydroxylated arenes, leaving para-iodine substituents intact. researchgate.net

Applying this principle, the 3-substituted-4,6-diiodophenol intermediate can be treated with a selective deiodinating agent. The iodine atom at the C6 position, being flanked by the hydroxyl and alkyl/aryl groups, is often more sterically hindered and electronically distinct from the iodine at the C4 position. This difference allows for the preferential removal of one iodo group, yielding the desired 3-alkyl- or 3-aryl-4-iodophenol. While sodium telluride can be overly reactive, causing the removal of both iodine atoms, reagents like sodium hydrogen telluride or benzenetellurol have demonstrated useful selectivity for monodeiodination. acs.org

Achieving controlled functionalization at specific positions of the this compound ring is paramount for synthesizing complex molecules. Directed ortho-Metalation (DoM) has emerged as a powerful and reliable strategy for the regioselective introduction of electrophiles onto an aromatic ring. wikipedia.orgchem-station.com This technique relies on a Directed Metalation Group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org

Among the most potent DMGs is the O-carbamate, particularly the N,N-diethylcarbamate (-OCONEt₂). nih.govacs.orgacs.org To functionalize this compound, it is first converted to its O-(3-iodophenyl) N,N-diethylcarbamate. When this substrate is treated with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C), the carbamate (B1207046) group directs the lithiation exclusively to its ortho positions. uwindsor.canih.gov For the 3-iodophenyl carbamate, these positions are C2 and C6.

The resulting aryllithium intermediates are highly reactive and can be quenched with a wide array of electrophiles to install new functional groups. This allows for the precise synthesis of 2,3-disubstituted or 2,3,6-trisubstituted phenol derivatives. For example, quenching the lithiated intermediate with molecular iodine (I₂) would yield a diiodinated product, while reaction with an aldehyde or ketone would introduce a hydroxyalkyl group. This step-wise functionalization provides unparalleled control over the substitution pattern of the this compound core.

Table 1: Examples of Controlled Functionalization via Directed ortho-Metalation (DoM)
SubstrateDirected Metalation Group (DMG)Base/ConditionsElectrophile (E+)Position of FunctionalizationResulting Functional Group
O-(3-iodophenyl) N,N-diethylcarbamate-OCONEt₂s-BuLi, TMEDA, THF, -78 °CI₂C2 and/or C6-I
O-(3-iodophenyl) N,N-diethylcarbamate-OCONEt₂s-BuLi, TMEDA, THF, -78 °C(CH₃)₂COC2 and/or C6-C(OH)(CH₃)₂
O-(3-iodophenyl) N,N-diethylcarbamate-OCONEt₂s-BuLi, TMEDA, THF, -78 °CDMFC2 and/or C6-CHO
O-(3-iodophenyl) N,N-diethylcarbamate-OCONEt₂s-BuLi, TMEDA, THF, -78 °CCO₂C2 and/or C6-COOH

Innovative Reaction Pathways for this compound Formation

While classic methods for synthesizing this compound exist, modern research focuses on optimizing these pathways for higher yield and purity and developing new, environmentally benign alternatives.

The traditional and most reliable synthesis of this compound proceeds from 3-aminophenol (B1664112) via a Sandmeyer-type reaction. dtic.mil This process involves two main steps: the diazotization of the amino group, followed by the substitution of the resulting diazonium salt with iodide.

Direct iodination of phenol is a more atom-economical alternative, but it typically suffers from a lack of regioselectivity, yielding predominantly ortho- and para-iodophenol, with only minor amounts of the meta-isomer. However, specific reaction systems have been explored to improve selectivity. For instance, a method for preparing p-iodophenol with high selectivity involves reacting phenol with an aqueous solution of iodine monochloride. By controlling the molar ratio of iodine monochloride to phenol (between 0.5 and 1.5), the formation of by-products like o-iodophenol and 2,4-diiodophenol (B1583781) can be suppressed. scielo.br While this specific method is optimized for the para-isomer, it highlights the principle that careful selection of the iodinating agent and stoichiometry is key to controlling the regiochemical outcome.

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for the synthesis of iodophenols. These approaches aim to replace hazardous reagents and solvents, reduce energy consumption, and minimize waste generation.

A prominent green strategy is the use of water as the reaction solvent. Water is non-toxic, non-flammable, and inexpensive, making it an ideal medium for chemical transformations. Several methodologies have been developed for the iodination of phenols in aqueous systems. One such method employs potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as a powerful yet environmentally friendly oxidizing agent. This system allows for the successful iodination of various phenols in good to excellent yields under mild, non-toxic conditions. nih.gov

Another innovative green approach utilizes a catalytic amount of iodine with a benign oxidant, such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂), in water. A system using H₂O₂ as the oxidant has been shown to be effective for the selective iodination of phenols. researchgate.net A particularly sustainable method involves a laccase-catalyzed iodination. This enzymatic process uses KI as the iodine source and aerial oxygen as the ultimate oxidant, with water as the only byproduct. The reaction proceeds under mild conditions and has been successfully applied to the iodination of p-substituted phenols with high efficiency and chemoselectivity on a preparative scale. acs.org Catalytic systems using copper(II) nitrate (B79036) have also been developed for the aerobic oxyiodination of phenols in water, offering high atom economy and remarkable selectivity for the para-iodo product. uwindsor.ca

Table 2: Comparison of Green Synthesis Pathways for Iodophenols
Catalyst/Reagent SystemIodine SourceOxidantSolventKey AdvantagesReference
Potassium Ferrate (K₂FeO₄)Potassium Iodide (KI)K₂FeO₄ (self-oxidant)WaterMild, non-toxic conditions, good to excellent yields. nih.gov
Laccase (enzyme)Potassium Iodide (KI)Aerial Oxygen (O₂)Aqueous Buffer/DMSOHighly sustainable, uses aerial oxygen, mild conditions, high chemoselectivity. acs.org
None (promoted by H₂O₂)Iodine (I₂)Hydrogen Peroxide (H₂O₂)WaterSimple, efficient, uses a safe and environmentally accepted oxidizer. researchgate.net
Copper(II) NitrateIodine (I₂)Molecular Oxygen (O₂)WaterHigh atom economy, catalytic, aerobic oxidation. uwindsor.ca
Sodium Nitrite (NaNO₂)Iodine (I₂)NaNO₂Acetonitrile/WaterLewis acid-free, proceeds at room temperature, regioselective. wikipedia.org

Mechanistic Studies of 3 Iodophenol Reactivity

Delving into Electrophilic Aromatic Substitution (EAS) Mechanisms Involving 3-Iodophenol

The hydroxyl group of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). Conversely, the iodine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions. The combined influence of these two substituents dictates the regioselectivity of EAS reactions.

The hydroxyl group's activating effect generally dominates, directing electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The iodine at position 3 will sterically hinder attack at position 2 and electronically disfavor attack at position 4 to some extent. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group. For instance, phenols are known to be nitrated rapidly, even with dilute nitric acid. Similarly, they undergo sulfonation readily, for example, with concentrated sulfuric acid at room temperature.

Nuances of Nucleophilic Aromatic Substitution (SNAr) on the this compound Scaffold

This compound can undergo nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for simple benzene (B151609) derivatives. cymitquimica.comlookchem.com The success of SNAr reactions on the this compound scaffold is influenced by the nature of the nucleophile and the role of the iodine atom as a leaving group. cymitquimica.comwikipedia.org

Role of the Iodine Atom as a Leaving Group in SNAr

In the context of nucleophilic aromatic substitution, the facility of the leaving group to depart is a crucial factor. For halogen substituents, the leaving group ability generally follows the trend I > Br > Cl > F. numberanalytics.com This is because the carbon-iodine bond is the weakest among the carbon-halogen bonds, and the resulting iodide ion is the most stable and least basic of the halide ions. quora.com The large size and high polarizability of the iodide ion allow it to effectively stabilize the negative charge as it departs from the aromatic ring. quora.com

However, in many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, rather than the departure of the leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is often more critical for activating the ring towards nucleophilic attack. numberanalytics.commasterorganicchemistry.com In this compound, the hydroxyl group is electron-donating, which does not favor the SNAr mechanism. Therefore, SNAr reactions with this compound often require specific conditions or stronger nucleophiles. cymitquimica.comwikipedia.org

Diverse Nucleophilic Displacements of the Iodide Substituent

The iodine atom in this compound can be displaced by a variety of nucleophiles. cymitquimica.comwikipedia.org Well-documented examples include reactions with thiolate and amine nucleophiles. wikipedia.org These transformations are often facilitated by transition metal catalysis, which can proceed through different mechanisms than a classic SNAr pathway. For example, palladium-catalyzed reactions are common for forming new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom. fishersci.caottokemi.comthermofisher.kr

Advanced Coupling Reactions of this compound

This compound is a key substrate in a multitude of transition metal-catalyzed cross-coupling reactions. chemicalbull.comlookchem.comfishersci.caottokemi.comthermofisher.kr These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed to facilitate the coupling of this compound with various partners. fishersci.caottokemi.comthermofisher.kr The general catalytic cycle for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (in Suzuki coupling) or migratory insertion (in Heck and Sonogashira couplings), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.comtandfonline.comtandfonline.comresearchgate.nettaylorandfrancis.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Coupling ReactionCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraOrganoboron compoundsPd(0) catalyst, BaseC-C
HeckAlkenesPd(0) catalyst, BaseC-C
SonogashiraTerminal alkynesPd(0) catalyst, Cu(I) cocatalyst, BaseC-C
Buchwald-HartwigAmines, ThiolsPd(0) catalyst, Ligand, BaseC-N, C-S

Data sourced from multiple studies on palladium-catalyzed reactions. mdpi.comtandfonline.comtandfonline.comresearchgate.nettaylorandfrancis.com

A notable advancement in palladium-catalyzed cross-coupling is the use of organoindium reagents in aqueous media. nih.govacs.org Research has demonstrated that diaryl-, divinyl-, and dialkylindium compounds are stable in aqueous environments and can effectively couple with aryl halides, including this compound. nih.govacs.org

In a specific study, the treatment of this compound with a diphenylindium compound, generated from indium trichloride (B1173362) and a phenyl Grignard reagent, in aqueous tetrahydrofuran (B95107) (THF) under palladium catalysis, resulted in an excellent yield of the corresponding biaryl product. nih.govacs.org This method is particularly significant because it tolerates a wide range of functional groups, including the acidic hydroxyl group of the phenol (B47542), and proceeds in an environmentally benign solvent system. nih.govacs.org The compatibility with water is attributed to the stability of the organoindium species, which are available for the cross-coupling reaction in a manner similar to allylic indium reagents. acs.org

Table 2: Research Findings on the Palladium-Catalyzed Coupling of this compound with a Diphenylindium Compound in Aqueous Media

ReactantsCatalyst SystemSolventProductYield
This compound, Diphenylindium compoundPalladium catalystAqueous THF3-PhenylphenolExcellent

This data is based on a study demonstrating the efficacy of organoindium reagents in aqueous cross-coupling reactions. nih.govacs.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. mt.comnumberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide. mt.comnumberanalytics.com The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organohalide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. numberanalytics.comlibretexts.org

In the context of this compound, its reactivity in Suzuki-Miyaura coupling is of significant interest for the synthesis of various substituted biphenyls and other complex aromatic structures. cornell.eduresearchgate.netrsc.org The presence of the iodine atom makes this compound a suitable substrate for the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of aryl halides in this step generally follows the order I > OTf > Br > Cl. libretexts.org

Research has demonstrated the successful coupling of this compound with various arylboronic acids to produce the corresponding biphenyl (B1667301) derivatives. For instance, studies have explored the use of heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), for the coupling of ortho-halo phenols with ortho-phenol boronic acids in water, highlighting an environmentally friendly approach. researchgate.net While this specific study focused on ortho-substituted phenols, the principles are applicable to meta-substituted isomers like this compound.

The reaction conditions for Suzuki-Miyaura coupling of this compound can be optimized by varying the catalyst, ligand, base, and solvent. For example, a study on the coupling of this compound with phenylboronic acid utilized a 10% Pd/C packed-bed cartridge in a continuous-flow process. acs.org The reaction showed 73% conversion at 150 °C with K2CO3 as the base in a water/methanol mixture. acs.org This demonstrates the feasibility of using this compound in flow chemistry setups.

The following table summarizes representative conditions for the Suzuki-Miyaura coupling involving aryl iodides, which are analogous to the reactivity of this compound.

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh3)4K2CO3EtOH/H2O9088-94 researchgate.net
Pd/CK2CO3, KOH, KF, or TBAFWaterNot SpecifiedHigh researchgate.net
10% Pd/CK2CO3H2O/MeOH15073 (conversion) acs.org
Amination Reactions of Aryl Iodides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. libretexts.orgwikipedia.org This reaction is a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the desired aryl amine. wikipedia.org

Aryl iodides, such as this compound, are excellent substrates for the Buchwald-Hartwig amination due to the high reactivity of the carbon-iodine bond in the oxidative addition step. wikipedia.org Research has shown that a variety of amines, including primary and secondary amines, can be successfully coupled with aryl iodides. acs.org The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.org

While specific studies focusing solely on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided search results, the general principles and conditions for aryl iodides are directly applicable. For instance, a general and efficient catalyst system for the coupling of aryl iodides with thiols, a related C-S coupling reaction, has been reported, highlighting the utility of palladium catalysis for such transformations. wikipedia.org Furthermore, highly reactive and long-lived catalysts have been developed for the amination of various aryl halides, including iodides. wikipedia.org

The following table outlines general conditions for the Buchwald-Hartwig amination of aryl halides, which can be adapted for this compound.

Catalyst/LigandBaseSolventTemperature (°C)ReactantsReference
Pd(OAc)2 / L6 or L10Not SpecifiedNot SpecifiedNot SpecifiedPrimary alkylamines and aryl halides acs.org
Pd(OAc)2 / L18Not SpecifiedNot SpecifiedNot SpecifiedAryl chlorides and (pseudo)aryl halides acs.org
PdCl2(P(o-Tolyl)3)2Not SpecifiedToluene100Aryl bromides and N,N-diethylamino-tributyltin libretexts.org
Coupling with Organozinc Reagents

The Negishi coupling is a transition metal-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc compound with an organohalide or triflate. wikipedia.org This reaction is typically catalyzed by palladium or nickel complexes. wikipedia.org Organozinc reagents are known for their high reactivity, which often leads to faster reaction times compared to other organometallic reagents. wikipedia.org

This compound can serve as the organohalide component in Negishi coupling reactions. The presence of the phenolic hydroxyl group can be a consideration, as acidic protons can potentially react with the organozinc reagent. acs.orgtsukuba.ac.jp However, studies have shown that unprotected phenols are tolerated in Negishi cross-coupling reactions. acs.orgmdpi.com For example, the coupling of 4-iodophenol (B32979) and this compound with 2-pyridylzinc bromides in the presence of a Pd(0) catalyst afforded the corresponding hydroxyphenylpyridine products in excellent yields. mdpi.com

A study on the Negishi coupling of a serine-derived organozinc reagent with various aryl halides, including those with unprotected phenols, demonstrated the effectiveness of a Pd2(dba)3 and SPhos catalyst system. researchgate.net This highlights the synthetic utility of this approach for coupling with functionalized aryl iodides like this compound.

The following table summarizes conditions for the Negishi coupling of iodophenols.

Catalyst/LigandOrganozinc ReagentSubstrateSolventYield (%)Reference
Pd(PPh3)4 (1 mol%)2-Pyridylzinc bromide (2.0 equiv)This compoundTHFExcellent mdpi.com
Pd2(dba)3 / SPhosSerine-derived organozinc reagentAryl halides with unprotected phenolsNot SpecifiedNot Specified researchgate.net
Catalytic Optimization and Flow Chemistry Integration

Optimizing catalytic processes and integrating them into continuous flow systems are key areas of modern chemical research, aiming for more efficient, scalable, and safer chemical production. acs.org For reactions involving this compound, such as the Suzuki-Miyaura coupling, both batch and flow conditions have been investigated.

In a study focused on optimizing the Suzuki-Miyaura reaction in a continuous-flow process, this compound was reacted with phenylboronic acid using a 10% Pd/C packed-bed reactor. acs.org The reaction conditions were systematically varied to find the optimal parameters. It was found that at 150 °C with K2CO3 as the base, a conversion of 73% was achieved. acs.org Interestingly, under these optimized conditions, the residence time had little impact on the reaction's reactivity. acs.org

The use of microscale high-throughput experimentation (HTE) platforms has also emerged as a powerful tool for the rapid optimization of reaction conditions, which can then be translated to flow systems. nih.gov This approach allows for the efficient screening of catalysts, ligands, bases, and solvents to identify the most effective combination for a given transformation.

The development of recyclable catalysts is another important aspect of catalytic optimization. For Suzuki-Miyaura couplings, palladium catalysts supported on materials like cellulose (B213188) have been explored, offering the potential for easier catalyst separation and reuse. mdpi.com

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a versatile organic reaction that converts a primary or secondary alcohol into a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry. nih.govwikipedia.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In the context of this compound, the phenolic hydroxyl group can act as the nucleophile in a Mitsunobu reaction, reacting with an alcohol to form an ether. This application is particularly useful for the synthesis of 3-iodophenyl ethers. guidechem.com

Research has shown that this compound can be successfully utilized in Mitsunobu reactions. For example, in a study exploring the scope of a catalytic Mitsunobu reaction, 4-iodophenol was reacted with an alcohol to give the corresponding ether, demonstrating that the iodine atom remains intact under the reaction conditions. rsc.org This finding is directly applicable to this compound.

The general protocol involves dissolving the alcohol, the phenol (in this case, this compound), and triphenylphosphine in a suitable solvent like tetrahydrofuran (THF), followed by the slow addition of the azodicarboxylate at a reduced temperature. wikipedia.org

The following table presents a general overview of Mitsunobu reaction conditions.

ReagentsNucleophileSolventTemperature (°C)ProductReference
PPh3, DEAD/DIADAlcoholTHF or other suitable solvent0 to room temperatureEster or other functional groups wikipedia.org
PPh3, DIADp-Nitrobenzoic acidTHFRoom TemperatureInverted ester nih.gov

Other Transition Metal-Catalyzed Transformations

Beyond the well-known Suzuki-Miyaura and Negishi couplings, this compound can participate in a variety of other transition metal-catalyzed transformations. thieme-connect.com These reactions further expand the synthetic utility of this versatile building block.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. mt.commdpi.com While specific examples with this compound were not found in the initial search, aryl iodides are generally reactive substrates for this transformation. mdpi.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst, to form a substituted alkyne. mt.comresearchgate.net This method could be used to introduce an alkynyl group at the 3-position of the phenol ring.

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organohalide. mdpi.com This reaction offers an alternative to other cross-coupling methods and has been used for the synthesis of biaryl compounds. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts can also be employed for various coupling reactions. For instance, the Ullmann condensation, a copper-catalyzed reaction, can be used to form carbon-oxygen or carbon-nitrogen bonds.

The choice of catalyst and reaction conditions is critical for achieving the desired transformation with high selectivity and yield. The development of new and more efficient catalytic systems for these reactions is an ongoing area of research. thieme-connect.comresearchgate.net

Alkylation and Acylation Processes of this compound

The phenolic hydroxyl group of this compound imparts a certain degree of acidity, allowing it to readily undergo alkylation and acylation reactions under appropriate conditions. guidechem.com These reactions are fundamental transformations for the synthesis of a wide range of derivatives.

Alkylation:

Alkylation of this compound typically occurs under basic conditions to form ether compounds. guidechem.com The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide or sulfate, via a nucleophilic substitution reaction.

Common bases used for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K2CO3), and sodium hydride (NaH). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed.

Acylation:

Acylation of this compound leads to the formation of ester derivatives. This can be achieved by reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). Pyridine (B92270) is a commonly used base and solvent for this transformation.

The Schotten-Baumann reaction is a specific method for acylation that is often used for phenols. It involves reacting the phenol with an acid chloride in the presence of an aqueous base.

The following table summarizes general conditions for the alkylation and acylation of phenols.

ReactionReagentsBaseSolventProduct
AlkylationAlkyl halideNaOH, K2CO3, or NaHDMF, AcetoneEther
AcylationAcid chloride or anhydridePyridine or other amine basePyridine or other suitable solventEster

Alkylation of the Phenol Hydroxyl Group to Form Ether Compounds

The formation of ether compounds from this compound is readily achieved through the alkylation of its phenolic hydroxyl group. guidechem.comthermofisher.com This transformation typically proceeds via the Williamson ether synthesis, a well-established and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org

The reaction mechanism is a classic example of bimolecular nucleophilic substitution (SN2). masterorganicchemistry.comwikipedia.org The process begins with the deprotonation of the acidic phenolic hydroxyl group of this compound by a strong base, such as sodium hydride (NaH) or an alkali metal hydroxide, to form the corresponding 3-iodophenoxide ion. masterorganicchemistry.comlibretexts.org This phenoxide acts as a potent nucleophile that subsequently attacks a primary alkyl halide or other suitable substrate with a good leaving group (e.g., a tosylate). masterorganicchemistry.comwikipedia.org The nucleophilic attack occurs from the backside of the carbon atom bearing the leaving group, leading to the formation of the ether and the displacement of the leaving group in a single, concerted step. wikipedia.org

The efficiency of the Williamson ether synthesis is highest when using primary alkyl halides. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo competing elimination reactions, which would reduce the yield of the desired ether product. libretexts.org The choice of solvent can also influence the reaction, with polar aprotic solvents often being favored. ambeed.com

A variety of ether compounds can be synthesized from this compound using this method. For instance, reaction with 3-chloropropanol or 3-bromopropanol can yield 3-(3-iodophenoxy)propanol. This highlights the utility of the Williamson ether synthesis in introducing functionalized alkyl chains to the phenolic oxygen of this compound.

Oxidation Reactions and Their Selectivity with this compound

The oxidation of this compound can lead to a variety of products, with the selectivity of the reaction being highly dependent on the oxidizing agent and reaction conditions. wikipedia.orgnumberanalytics.com The phenolic hydroxyl group activates the aromatic ring, making it susceptible to oxidation, while the iodine substituent can also influence the reaction's course.

Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (IBD), are known to oxidize phenols to quinone-type products. wikipedia.org The mechanism generally starts with the formation of an aryloxyiodonium(III) intermediate. wikipedia.org This is followed by either an intramolecular or intermolecular nucleophilic attack, which can proceed in one or two steps, potentially involving an oxenium ion. wikipedia.org

In the context of substituted phenols, the position of the substituent plays a crucial role. For halophenols, oxidation can lead to the formation of benzoquinones or oligomeric products through radical coupling. mdpi.com For instance, the oxidation of 4-iodophenol catalyzed by an artificial metalloenzyme, Fe-MC6*a, in the presence of hydrogen peroxide, leads selectively to the formation of higher molecular weight compounds through C-O bond formation. mdpi.com This is in contrast to 4-fluorophenol, which is converted to 1,4-benzoquinone (B44022) under the same conditions. mdpi.com The conversion rates for halophenols in this system decrease with the increasing size of the halogen atom. mdpi.com

The oxidation of this compound can also be influenced by other reactants present. For example, in the presence of molecular oxygen, the photolytically generated 2-hydroxyphenyl radical (which can be formed from 2-iodophenol) reacts to form a peroxyl radical. This intermediate is expected to isomerize and eliminate a hydroxyl radical to produce o-benzoquinone. rsc.org

Below is a table summarizing the oxidation products of different halophenols with the Fe-MC6*a catalyst system.

Derivatization via Trifluoromethanesulfonate (B1224126) Formation

The hydroxyl group of this compound can be converted into a trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. guidechem.com This derivatization significantly enhances the reactivity of the molecule, enabling a variety of subsequent transformations, particularly in the realm of cross-coupling reactions. guidechem.comresearchgate.net

The formation of the triflate is typically achieved by reacting this compound with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as triethylamine (B128534) or pyridine. researchgate.net The base serves to deprotonate the phenolic hydroxyl group, and the resulting phenoxide attacks the highly electrophilic sulfur atom of the triflic anhydride, displacing a triflate anion and forming the aryl triflate.

The resulting 3-iodophenyl trifluoromethanesulfonate is a valuable intermediate in organic synthesis. The triflate group can be readily displaced by a wide range of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. This allows for the introduction of various substituents at the position formerly occupied by the hydroxyl group.

For example, a study on the preparation of ortho-trifluoromethyl phenyl triflate involved the treatment of 2-iodophenol (B132878) with trifluoromethanesulfonic anhydride in the presence of triethylamine to yield the corresponding triflate. researchgate.net This triflate then underwent a copper-mediated trifluoromethylation reaction. A similar strategy can be applied to this compound to generate a versatile building block for further functionalization.

The synthesis of diaryliodonium triflates can also be achieved from iodoarenes, providing another pathway for the derivatization of compounds like this compound. nih.gov These diaryliodonium salts are powerful arylating agents. nih.gov

Photoreaction Pathways of this compound in Aqueous Media

The study of the photoreactions of this compound in aqueous solutions is crucial for understanding its environmental fate, as such compounds can be subject to photodegradation. tandfonline.com The absorption of ultraviolet (UV) light by this compound can initiate a series of chemical reactions, leading to its transformation into various products. researchgate.net

The primary photochemical process for halophenols in aqueous media often involves the homolytic cleavage of the carbon-halogen bond, generating a phenyl radical and a halogen radical. In the case of this compound, this would lead to the formation of a 3-hydroxyphenyl radical and an iodine atom. The subsequent reactions of these radicals determine the final product distribution.

Research on the photocatalytic degradation of p-halophenols using titanium dioxide (TiO₂) has shown that the rate of degradation is influenced by the nature of the halogen. tandfonline.com For p-iodophenol, the degradation rate was found to be significantly lower than that of phenol, p-fluorophenol, and p-chlorophenol. tandfonline.com This is attributed to the electronic properties of the substituent, as reflected by the Hammett constant, which affects the reactivity of the aromatic ring towards electrophilic species generated by the UV-irradiated TiO₂. tandfonline.com

The identified aromatic intermediates in the photocatalytic degradation of p-halophenols include hydroquinone, benzoquinone, and various halodihydroxybenzenes. tandfonline.com For p-iodophenol, an increase in toxicity was observed during the degradation process, which was tentatively attributed to the formation of higher concentrations of benzoquinone compared to other p-halophenols. tandfonline.com

In the absence of a photocatalyst, the direct photolysis of iodophenols in aqueous solution can also occur. Studies on o-iodophenol have shown that the photochemical reaction can proceed through both non-chain and chain mechanisms, with the formation of an intermediate aromatic radical anion. researchgate.net The presence of other species in the water, such as sodium sulfite, can influence the reaction pathways. researchgate.net The photolysis of iodophenols in aqueous solution can lead to a complex mixture of products. researchgate.net

Thermal Decomposition Studies of Hydroxyphenyl Radicals Derived from this compound

The thermal decomposition of hydroxyphenyl radicals, which can be generated from precursors like this compound, provides insight into high-temperature chemical processes such as combustion. rsc.orgunimelb.edu.au Studies involving heated microtubular reactors have been instrumental in elucidating the decomposition pathways of these radicals. rsc.orgrsc.org

When this compound is subjected to high temperatures, the carbon-iodine bond can cleave, forming the 3-hydroxyphenyl radical. rsc.org Research has shown that the three isomers of hydroxyphenyl radicals (ortho, meta, and para) can undergo isomerization to the more stable phenoxy radical. rsc.orgunimelb.edu.au This rearrangement is a key step in their subsequent decomposition. rsc.org

The phenoxy radical, once formed, is known to decompose via decarbonylation, losing a molecule of carbon monoxide to yield the cyclopentadienyl (B1206354) radical (c-C₅H₅). rsc.orgrsc.org This cyclopentadienyl radical can further decompose at even higher temperatures, for example, by losing acetylene (B1199291) to form the propargyl radical. rsc.org

Experimental studies using photoion mass-selected threshold photoelectron spectroscopy have identified the cyclopentadienyl radical as a major product in the thermal decomposition of all three hydroxyphenyl radical isomers. rsc.orgrsc.org This strongly suggests that the isomerization to the phenoxy radical is a common and crucial step in the decomposition mechanism for these species. rsc.org

The temperature at which these decomposition processes occur is a critical factor. For instance, the decomposition of the 2-iodophenol precursor to the 2-hydroxyphenyl radical begins at around 600 °C, with complete decomposition observed above 700 °C. rsc.org The appearance of the cyclopentadienyl radical is noted at these higher temperatures. rsc.org

The following table provides a summary of the key species involved in the thermal decomposition of hydroxyphenyl radicals.

Advanced Spectroscopic Characterization and Elucidation of 3 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of organic molecules, including 3-Iodophenol.

High-Resolution ¹H NMR and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

In the ¹H NMR spectrum of this compound, recorded in a deuterated chloroform (B151607) (CDCl₃) solvent, distinct signals corresponding to the aromatic protons and the hydroxyl proton are observed. chemicalbook.com The chemical shifts (δ) are influenced by the electronic effects of the iodine atom and the hydroxyl group. The protons on the aromatic ring exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. chemicalbook.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) and the carbon atom bonded to the hydroxyl group (C-OH) show distinct chemical shifts that are characteristic of such substitutions.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

Assignment Shift (ppm)
A7.272
B7.213
C6.955
D6.802

Data sourced from a 399.65 MHz ¹H NMR spectrum. chemicalbook.com

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (ppm)
C-1155.5
C-2116.0
C-394.5
C-4131.2
C-5138.2
C-6123.2

Note: The assignments are based on typical chemical shift ranges for substituted phenols and may vary slightly depending on the solvent and experimental conditions.

Elucidation of Structural Features and Isomeric Purity

The combination of 1D and 2D NMR techniques is instrumental in confirming the precise substitution pattern of the benzene ring and assessing the isomeric purity of a this compound sample. mdpi.comnih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allow for the establishment of connectivity between protons and carbons. mdpi.com

For instance, an HMBC spectrum can show correlations between the hydroxyl proton and the carbon atoms at positions 2, 3, and 4 of the aromatic ring, confirming the meta position of the iodo substituent relative to the hydroxyl group. The absence of signals corresponding to 2-Iodophenol (B132878) or 4-Iodophenol (B32979) in the NMR spectra would confirm the high isomeric purity of the sample. nih.govwikipedia.org The distinct spin-spin coupling patterns observed in the ¹H NMR spectrum also serve as a diagnostic tool for identifying the specific isomer. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. europa.eu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of this compound with a high degree of accuracy. europa.eu This allows for the calculation of its elemental formula. The exact mass of this compound (C₆H₅IO) is calculated to be 219.93851 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure this mass with errors in the parts-per-million (ppm) range, which helps to distinguish this compound from other compounds that may have the same nominal mass. europa.eu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.orgwikipedia.org This process, often achieved through collision-induced dissociation (CID), provides valuable information about the molecular structure. wikipedia.org The fragmentation pattern of the this compound molecular ion can be analyzed to understand the underlying fragmentation mechanisms, which are often complex and can involve rearrangements. chemrxiv.org The study of these fragmentation pathways aids in the structural confirmation of the molecule. nationalmaglab.org In-source fragmentation can also be utilized to generate characteristic fragment ions for selective detection. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Identification in Complex Mixtures

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) combines the separation capabilities of liquid chromatography with the sensitive and accurate detection of HRMS. ufz.de This is a particularly powerful tool for identifying this compound in complex matrices, such as environmental samples or reaction mixtures. chromatographyonline.comqmul.ac.uk A method for the selective identification of organic iodine compounds, including iodo-phenols, using LC-HRMS has been developed. researchgate.netnih.gov By extracting the ion chromatogram for the exact mass of the deprotonated this compound molecule ([M-H]⁻) or its characteristic fragment ions, it is possible to selectively detect its presence even at trace levels. researchgate.netresearchgate.net The retention time from the LC separation provides an additional layer of identification. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

The infrared spectrum of this compound has been recorded using various techniques, each offering unique advantages for sample analysis. These techniques include Fourier Transform Infrared (FTIR) spectroscopy, often using KBr pellets or melts, Attenuated Total Reflectance (ATR-IR), and vapor phase IR spectroscopy. okstate.edu Public databases such as PubChem provide access to spectra obtained via these different methods, including FTIR of the crystalline melt, ATR-IR of the neat compound, and vapor phase IR.

FTIR Spectroscopy: In a typical transmission FTIR spectrum of a phenol (B47542) derivative, a prominent, broad absorption band is observed in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching vibration, which is often broadened due to intermolecular hydrogen bonding. okstate.edu The region from approximately 3100-3000 cm⁻¹ contains the C-H stretching vibrations of the aromatic ring.

ATR-IR Spectroscopy: ATR-IR is a surface-sensitive technique that is advantageous for analyzing solid or liquid samples directly without extensive preparation. researchgate.net The resulting spectrum is generally similar to a transmission spectrum, although peak intensities can vary.

Vapor Phase IR Spectra: In the gas phase, intermolecular interactions like hydrogen bonding are minimized. Consequently, the O-H stretching vibration in the vapor phase spectrum of this compound is expected to appear as a sharper band at a higher frequency compared to the condensed phase spectra. alfredstate.edu The fine structure related to rotational transitions can also be resolved in high-resolution vapor phase spectra.

The region below 1600 cm⁻¹ is known as the fingerprint region, containing a complex series of bands corresponding to C=C stretching vibrations within the aromatic ring, C-O stretching, C-H in-plane and out-of-plane bending, and C-I stretching vibrations. okstate.edu The specific pattern of these bands is unique to the molecule and its substitution pattern.

The assignment of specific absorption bands in the IR and Raman spectra to particular molecular vibrations is crucial for a complete structural characterization. While a detailed normal coordinate analysis for this compound requires extensive computational modeling, a general assignment of its key vibrational modes can be made based on established group frequencies for substituted phenols. acs.org

The table below outlines the expected frequency ranges for the principal vibrational modes of this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν(O-H)3600 - 3200O-H stretching vibration. Appears as a broad band in condensed phases due to hydrogen bonding and a sharper band at higher frequency in the vapor phase.
ν(C-H)3100 - 3000Aromatic C-H stretching vibrations.
ν(C=C)1600 - 1450Aromatic ring C=C stretching vibrations. Multiple bands are typically observed in this region.
δ(O-H)~1410 - 1310In-plane O-H bending vibration.
ν(C-O)~1260 - 1180C-O stretching vibration, often coupled with other modes.
δ(C-H) out-of-plane900 - 675Out-of-plane C-H bending vibrations. The pattern is characteristic of the 1,3- (meta) substitution on the benzene ring.
ν(C-I)650 - 550C-I stretching vibration. This is expected at a low frequency due to the high mass of the iodine atom.

Table 1: General assignment of characteristic vibrational modes for this compound based on established group frequencies for halophenols. okstate.edualfredstate.edu

Photoionization Mass-Selected Threshold Photoelectron Spectroscopy in Radical Studies

Photoion mass-selected threshold photoelectron spectroscopy (ms-TPES) is a sophisticated analytical technique that provides isomer-selective identification of transient species, such as radicals, in complex reactive environments. nih.govresearchgate.net This method has been employed to study the thermal decomposition of this compound and characterize the resulting radical intermediates. rsc.org

In these experiments, this compound is used as a precursor to generate the 3-hydroxyphenyl radical (•C₆H₄OH). The process involves the pyrolysis of this compound in a heated microtubular reactor, which induces the homolytic cleavage of the relatively weak Carbon-Iodine bond. rsc.org The products of this pyrolysis are then analyzed using an imaging photoelectron photoion coincidence (iPEPICO) spectrometer with tunable vacuum ultraviolet (VUV) synchrotron radiation. rsc.org This setup allows for the simultaneous measurement of the mass of the generated ions and the kinetic energy of their corresponding photoelectrons, enabling unambiguous identification of isomers. acs.org

Research has shown that this compound is a suitable precursor for the selective production of the 3-hydroxyphenyl radical. rsc.org The ms-TPE spectrum recorded for the species at a mass-to-charge ratio (m/z) of 93, generated from the pyrolysis of this compound at 650 °C, was unambiguously assigned to the 3-hydroxyphenyl radical. rsc.orgrsc.org This spectrum was markedly different from that of the phenoxy radical, the global minimum on the C₆H₅O potential energy surface, confirming the distinct identity of the 3-hydroxyphenyl isomer. rsc.org

The experimental ms-TPE spectrum of the 3-hydroxyphenyl radical displays a slow, structureless increase in signal, which is attributed to a significant change in molecular geometry upon ionization from the neutral radical to the cation. rsc.org At higher temperatures, the 3-hydroxyphenyl radical is observed to decompose, with evidence suggesting it first isomerizes to the more stable phenoxy radical, which then undergoes decarbonylation to yield the cyclopentadienyl (B1206354) radical (c-C₅H₅). rsc.orgrsc.org

Radical SpeciesPrecursorExperimental Ionization Energy (eV)
3-Hydroxyphenyl radicalThis compound8.22 ± 0.05
Phenoxy radicalDiphenyl ether8.61 ± 0.03

Table 2: Experimental ionization energies for the 3-hydroxyphenyl and phenoxy radicals as determined by ms-TPES. rsc.org

Compound Index

Computational Chemistry and Theoretical Studies of 3 Iodophenol

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and energetic properties of molecules. For 3-Iodophenol, these calculations have been instrumental in predicting its reactivity and determining its thermochemical characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and predict the reactivity of molecules. For this compound and its isomers, DFT calculations have been employed to understand their electronic configurations and potential reaction pathways. Studies have utilized the B3LYP hybrid exchange-correlation energy functional with basis sets such as 6-311G(d,p) to calculate molecular properties acs.orgup.pt. DFT-based local reactivity indices have also been used to interpret the protonation behavior of halogenated phenols, including this compound kuleuven.be. These calculations can reveal electrophilic and nucleophilic sites within the molecule, which are crucial for understanding its chemical interactions researchgate.netekb.eg. For instance, the regioselectivity of protonation in phenol (B47542) derivatives, including this compound, is largely governed by resonance factors kuleuven.be.

The thermochemical properties of this compound, particularly its standard molar enthalpies of formation, have been determined through a combination of experimental calorimetry and high-level quantum chemical calculations. Experimental values for the standard molar enthalpies of formation in the condensed phase are derived from standard molar energies of combustion using rotating-bomb combustion calorimetry. Standard molar enthalpies of sublimation are determined using high-temperature Calvet microcalorimetry acs.orgup.pt. Combining these experimental quantities, the standard molar enthalpy of formation in the gaseous phase for this compound at T = 298.15 K has been determined. These experimental values are often compared with estimates obtained from empirical schemes and calculated values from DFT, such as those employing the B3LYP functional at the 6-311G(d,p) basis set acs.orgup.pt.

The standard molar enthalpy of formation for this compound in the gaseous phase at 298.15 K is presented in the table below:

CompoundPhaseTemperature (K)Standard Molar Enthalpy of Formation (ΔfH°m / kJ·mol⁻¹)Citation
This compoundGaseous298.15-7.2 ± 2.1 acs.orgup.pt

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations provide insights into its dynamic interactions, particularly with complex biological macromolecules.

MD simulations are essential for investigating how small molecules like this compound interact with biological macromolecules, such as proteins. These simulations can reveal induced-fit mechanisms of ligand binding, modulate potential interaction networks, and uncover surface properties not readily apparent from static crystal structures nih.govnih.gov. While general MD studies have explored interactions of similar halogenated compounds with proteins like insulin (B600854) semanticscholar.org, specific studies have focused on the binding dynamics of iodophenol fragments with protein targets. For instance, MD simulations have been used to understand the flexibility and dynamics of binding pockets in proteins when interacting with iodophenol-containing ligands acs.orgsoton.ac.uk.

A notable application of molecular dynamics simulations involving iodophenol derivatives is in the context of protein stabilization, particularly for mutant proteins implicated in diseases. The oncogenic p53 mutant Y220C, a prevalent mutation in human cancers, creates a hydrophobic cavity that serves as a target for small molecule stabilizers nih.govacs.orgsoton.ac.ukresearchgate.netresearchgate.net. Iodophenol fragments have been identified as lead molecules that can bind to this crevice, stabilize the p53-Y220C protein, and potentially restore its tumor-suppressive function acs.orgsoton.ac.ukresearchgate.net. Molecular dynamics simulations have highlighted the flexibility of the Y220C binding pocket, especially in the subsite 3 region, which is crucial for the binding of these stabilizing compounds soton.ac.uk. Specific iodophenol derivatives, such as PK5196, have demonstrated the ability to induce a thermal shift in the p53-Y220C protein, indicating its stabilization researchgate.net. The binding of these fragments can involve halogen bonds to key residues, such as Leu145, which contributes to the stabilization mechanism soton.ac.ukresearchgate.net.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling aims to establish correlations between the chemical structure of a compound and its biological or toxicological activity. For this compound, SAR studies have provided insights into how structural modifications influence its efficacy.

SAR studies have been conducted on iodophenol derivatives to understand how variations in the phenolic structure impact their biological activity, such as antibacterial properties . This "iodophenol effect" examines the influence of substituents on the phenyl ring on antibacterial efficacy, providing valuable information for drug development . Furthermore, this compound has been included in quantitative structure-activity relationship (QSAR) models used to predict the toxicity of organic compounds to aquatic organisms. For example, its anesthetic toxicity to the free-living ciliate Tetrahymena pyriformis has been quantified, providing a specific data point for its biological activity in such models rsc.orgresearchgate.net.

The anesthetic toxicity of this compound to Tetrahymena pyriformis is presented below:

CompoundActivity (log IGC₅₀, mmol L⁻¹)Citation
This compound1.118 rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) for Predictive Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish mathematical correlations between a chemical compound's molecular structure and its biological activity or properties neovarsity.orgceur-ws.org. These models are widely employed in predictive toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to forecast the biological endpoints of chemicals in silico, thereby reducing the need for extensive experimental testing neovarsity.orgceur-ws.org.

For this compound, specific research has indicated its involvement in biological activities, where QSAR methodologies can be applied. For instance, a study noted that this compound exhibited a concentration required to produce 50% inhibition of a biological activity ajrconline.org. This type of data is fundamental for building QSAR models, where molecular descriptors (numerical representations of a compound's physicochemical properties) are correlated with observed biological responses. While detailed QSAR models specifically for the predictive toxicology of this compound are less frequently highlighted in general literature, its inclusion in datasets for studies on substituted phenols underscores its relevance for such analyses ajrconline.orgjst.go.jpmdpi.com. The general principle is that variations in molecular structure, captured by descriptors, directly influence biological activity neovarsity.org.

An example of a QSAR-relevant data point for this compound is presented below:

CompoundBiological ActivityValue (µM)Reference
This compound50% Inhibition40 ajrconline.org

Correlation of Molecular Descriptors with Biological Activity

The correlation of molecular descriptors with biological activity is a cornerstone of QSAR. Molecular descriptors quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity neovarsity.org. By analyzing how these descriptors change with variations in biological activity, researchers can gain insights into the mechanisms of action and design compounds with desired properties neovarsity.org.

Crystal Structure Prediction and Intermolecular Interactions

The solid-state behavior of organic molecules is critical for their applications, particularly in pharmaceuticals and materials science. Computational crystal structure prediction (CSP) aims to predict all possible crystalline forms (polymorphs) of a given molecule based on its chemical structure nih.govnih.gov. This approach is based on searching for the most stable lattice structures, providing valuable insights into the range of packing arrangements a molecule can adopt nih.gov.

The crystal structure of this compound itself has been experimentally determined and is available in databases such as the Cambridge Structural Database (CSD) under CCDC Number 617635 nih.gov. This experimental data serves as a crucial benchmark for validating computational crystal structure prediction methods.

Halogen Bonding and its Role in Solid-State Architectures of Halogenated Phenols

Halogen bonding (XB) is a non-covalent interaction that occurs between an electron-deficient region (σ-hole) on a covalently bonded halogen atom (the halogen bond donor) and an electron-rich region (the halogen bond acceptor), such as a lone pair on an electronegative atom or a π-system jyu.fiacs.org. Iodine, being the largest and most polarizable halogen, is a potent halogen bond donor, and these interactions are comparable in strength to traditional hydrogen bonds jyu.fiacs.org.

Computational Survey of Structural Landscapes and Packing Polymorphism

Computational surveys of structural landscapes are essential for understanding packing polymorphism, which refers to the ability of a compound to crystallize in multiple distinct solid forms nih.govresearchgate.net. These computational approaches involve generating a large number of hypothetical crystal structures and then ranking them by their lattice energy to identify potential polymorphs nih.govnih.gov.

For halogenated phenols, including those structurally related to this compound, computational surveys have been undertaken to explore their polymorphic behavior. For example, a crystal structure prediction protocol was applied to dihalogenated phenols, including 4-chloro-3-iodophenol, to survey their structural landscapes nih.govmendeley.com. These studies reveal that while multiple energetically reasonable structures might exist, the observed polymorphs are often a subset of the predicted landscape nih.govnih.gov. Computational methods provide valuable insights into the types of packing arrangements favored by these molecules and the subtle energy differences that can lead to polymorphism nih.gov. Such surveys help in identifying potential "danger zones" on the energy landscape, indicating structures that are likely to crystallize nih.gov.

Mechanistic Computational Studies of Reaction Pathways

Mechanistic computational studies utilize quantum chemical calculations to analyze and predict the pathways of chemical reactions nih.govmdpi.com. These studies delve into the thermodynamic and kinetic aspects of reactions, including the identification of transition states and the calculation of energy barriers nih.govescholarship.org.

For this compound, computational studies have been employed to elucidate its reaction pathways, particularly under conditions such as pyrolysis. For instance, mass spectrometry coupled with theoretical calculations has been used to investigate the decomposition pathways of iodophenols, including this compound, at elevated temperatures rsc.org. These studies revealed that this compound undergoes unimolecular decomposition, leading to the formation of various radical species. The decomposition pathway of n-iodophenols (where n = 2-4) involves rearrangement to hydroxyphenyl radicals, which then isomerize to phenoxy radicals, followed by decarbonylation to yield cyclopentadienyl (B1206354) radicals, and ultimately form propargyl radicals through acetylene (B1199291) loss rsc.org.

Another area where computational studies on iodophenols contribute to mechanistic understanding is in reactions involving halogen exchange. For example, density functional theory (DFT) has been used to model halogen exchange reactions in iodotyrosines (compounds structurally related to iodophenols), revealing that these reactions follow a stepwise addition-elimination pathway acs.org. This illustrates the broader application of computational methods to understand the reactivity and transformations of iodinated aromatic compounds.

The decomposition of this compound at elevated temperatures is a key example of such mechanistic investigation:

Intermediate/ProductMolecular Formulam/z (Daltons)Reaction StepReference
This compoundC₆H₅IO220Precursor rsc.org
Hydroxyphenyl radicalC₆H₄-OH93Decomposition of iodophenol rsc.org
Phenoxy radicalC₆H₅O93Isomerization of hydroxyphenyl radical rsc.org
Cyclopentadienyl radicalc-C₅H₅65Decarbonylation of phenoxy radical rsc.org
Propargyl radicalC₃H₃39Formation from cyclopentadienyl radical via acetylene loss rsc.org

Applications of 3 Iodophenol in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Synthesis

3-Iodophenol serves as a crucial starting material or intermediate in the synthesis of a variety of complex molecules. nih.govpmcisochem.fr The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group can be easily alkylated, acylated, or otherwise modified. organic-chemistry.orgrsc.orgthermofisher.com This dual reactivity allows for sequential and site-selective functionalization, making it a powerful tool in multi-step synthetic sequences.

Synthesis of Pharmaceuticals and Agrochemicals

The utility of this compound as a precursor is well-documented in the pharmaceutical and agrochemical industries. nih.govmdpi.comrsc.org Its scaffold is incorporated into numerous biologically active compounds.

For instance, this compound is a key intermediate in the synthesis of certain centrally acting H2 receptor histamine (B1213489) antagonists. mdpi.com It is also a documented precursor for the synthesis of the Pim-2 inhibitor HJ-PI01, a compound with demonstrated anti-cancer properties. nih.gov Furthermore, derivatives of this compound, such as 2-bromo-3-iodophenol, are employed in the preparation of other important pharmaceutical frameworks, including imidazo[1,2-a]pyrimidines and the antimitotic agent LP-261. nih.gov In the agrochemical sector, halogenated phenols like 4-chloro-3-iodophenol, which can be synthesized from this compound, act as precursors in the production of compounds designed to protect crops and improve agricultural output. wikipedia.org

Table 1: Examples of Bioactive Compounds Synthesized from this compound and Its Derivatives

Precursor CompoundType of Bioactive CompoundSpecific ExampleApplicationCitation(s)
This compoundH2 Receptor AntagonistCentrally acting antagonistsPharmaceutical mdpi.com
This compoundPim-2 InhibitorHJ-PI01Pharmaceutical (Anti-cancer) nih.gov
2-Bromo-3-iodophenolImidazo[1,2-a]pyrimidineCore scaffoldPharmaceutical nih.gov
2-Bromo-3-iodophenolAntimitotic AgentLP-261Pharmaceutical (Anti-cancer) nih.gov
4-Chloro-3-iodophenolVariousNot specifiedAgrochemical, Pharmaceutical wikipedia.org

Preparation of Specialty Chemicals

Beyond pharmaceuticals, this compound is used in the synthesis of various specialty chemicals. nih.gov It is a reported intermediate in the preparation of certain biohormones, where its structure is modified through coupling reactions involving the iodine atom or alkylation of the hydroxyl group. organic-chemistry.org

A significant application is its use as a starting material for other valuable chemical reagents. For example, this compound can be readily acetylated using acetic anhydride (B1165640) to form 3-iodophenyl acetate. acs.org This derivative serves as a building block for more complex molecules, such as 3-iodo-4-aryloxy coumarins, which are of interest in medicinal chemistry. acs.org The versatility of the this compound core allows for its incorporation into diverse molecular architectures, including those explored in materials science, such as dyes and polymers. nih.gov

Enantio- and Diastereoselective Transformations Utilizing this compound

Information regarding the direct use of this compound as a chiral auxiliary or as a key substrate in enantio- and diastereoselective transformations is not available in the reviewed literature. While the field of asymmetric synthesis is vast and includes reactions with various iodinated aromatic compounds, specific examples detailing the application of this compound in this context could not be located.

Convergent Synthesis of Complex Organic Molecules

Synthesis of 3-Acylindoles via Palladium-Catalyzed Acylation

The 3-acylindole motif is a core structure in many pharmaceuticals and biologically active alkaloids. rsc.orgnih.gov An efficient method for their synthesis is the palladium-catalyzed acylation of free (N-H) indoles. nih.govresearchgate.net This transformation can be achieved by coupling indoles with various acylating agents, such as nitriles or acyl chlorides, under palladium catalysis. nih.govresearchgate.net

While direct acylation using this compound is not typical, it serves as an excellent precursor to a suitable acylating agent. This compound can be oxidized to 3-iodobenzoic acid, which is then readily converted to 3-iodobenzoyl chloride . This acyl chloride can then be coupled with an indole (B1671886) at the C3 position. Research has demonstrated the feasibility of such reactions, for instance, in the synthesis of an indenoindolone derivative from the reaction of an indole with 2-iodobenzoyl chloride. mdpi.com Furthermore, the direct synthesis of 3-(2-iodobenzoyl)-1-hydroxy-5-nitro-1H-indole showcases the formation of a bond between an iodobenzoyl group and the indole-C3 position. uninsubria.it This establishes a clear and viable pathway for incorporating the 3-iodophenyl moiety into the valuable 3-acylindole scaffold using well-established palladium-catalyzed methods.

Preparation of Benzo-Fused δ-Lactones

Benzo-fused δ-lactones, such as dihydrocoumarins and isochromanones, are important structural motifs found in many natural products and pharmacologically active compounds. nih.govrsc.org A powerful method for their synthesis involves the palladium-catalyzed β-arylation of silyl (B83357) ketene (B1206846) acetals. researchgate.net This reaction couples an aryl halide with a silyl ketene acetal, followed by an intramolecular cyclization to form the lactone ring.

In this context, this compound is a highly suitable precursor for the required aryl halide fragment. The carbon-iodine bond of this compound provides a reactive site for the initial palladium-catalyzed C-C bond formation with the silyl ketene acetal. wikipedia.orgresearchgate.net Although the phenolic hydroxyl group might require protection during the sequence, its presence offers a handle for further diversification of the final product. The general transformation, which has been shown to be effective for a range of aryl halides, provides a strategic and convergent route to complex benzo-fused δ-lactones starting from readily available this compound. researchgate.net

Table 2: Conceptual Synthesis of Benzo-Fused δ-Lactones via Pd-Catalyzed Arylation

Reaction TypeKey ReagentsRole of this compoundProduct TypeCitation(s)
Palladium-catalyzed β-arylation / CyclizationSilyl ketene acetal, Pd catalyst, BaseAryl halide sourceBenzo-fused δ-lactone (e.g., Dihydrocoumarin) researchgate.net

Strategic Use in Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of modern organic synthesis, providing a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. ksu.edu.sapressbooks.pubscitepress.org This process involves theoretically cleaving bonds—an operation known as a disconnection—to identify potential precursors, or synthons. advancechemjournal.comscitepress.org The choice of which bonds to disconnect is critical and is guided by the identification of strategic bonds that lead to reliable and high-yielding forward synthetic reactions. scripps.edubham.ac.uk this compound has emerged as a particularly valuable building block in this context due to its distinct and versatile functional groups: a phenolic hydroxyl (-OH) group and an iodine atom (-I) in a meta-relationship on a benzene (B151609) ring. indiamart.comcymitquimica.comontosight.ai This unique arrangement allows for a variety of strategic disconnections, making it a powerful starting point for the synthesis of complex aromatic compounds. guidechem.com

The power of this compound in retrosynthesis lies in the orthogonal reactivity of its two functional groups. The carbon-iodine bond is a prime candidate for disconnection leading to transition metal-catalyzed cross-coupling reactions, while the phenolic hydroxyl group allows for disconnections corresponding to etherification, esterification, or functional group interconversion. guidechem.comottokemi.com This dual functionality enables chemists to devise convergent synthetic routes, where different fragments of a target molecule are synthesized separately and then combined, often using this compound as a central scaffold. unizg.hr

A key retrosynthetic move involving this compound is the disconnection of a carbon-carbon or carbon-heteroatom bond linked to the aromatic ring at the C3 position. This strategy identifies the iodo-substituted carbon as a site for bond formation in the forward synthesis. The corresponding synthetic operation is typically a palladium-catalyzed cross-coupling reaction, a robust and versatile class of reactions in organic chemistry. rsc.org The iodine atom serves as an excellent leaving group in these transformations. For instance, disconnecting a biaryl linkage retrosynthetically suggests a Suzuki coupling in the forward direction, while disconnecting an aryl-alkyne bond points to a Sonogashira coupling.

The table below outlines common retrosynthetic disconnections at the C-I bond of this compound and the corresponding forward synthetic reactions.

Table 1: Retrosynthetic Disconnections at the C-I Bond of this compound

Target Structure FragmentRetrosynthetic DisconnectionForward Reaction TypeReagents in Forward Synthesis
Aryl-ArylC-C (Aryl)Suzuki CouplingArylboronic acid/ester, Pd catalyst, Base
Aryl-AlkyneC-C (Alkynyl)Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, Base
Aryl-AmineC-NBuchwald-Hartwig AminationAmine, Pd catalyst, Base
Aryl-EtherC-OBuchwald-Hartwig EtherificationAlcohol, Pd catalyst, Base
Aryl-AlkylC-C (Alkyl)Negishi CouplingOrganozinc reagent, Pd catalyst
Aryl-KetoneC-C (Acyl)Carbonylative CouplingCarbon monoxide, Alcohol/Amine, Pd catalyst

This strategic approach was demonstrated in the solid-phase synthesis of the pyrrole-based alkaloid Lamellarin O, where a resin-bound iodophenol was coupled with an organozinc compound via a Negishi cross-coupling reaction. scielo.br

Similarly, the phenolic hydroxyl group offers a different set of strategic disconnections. Cleaving a C-O ether bond in a target molecule retrosynthetically leads to this compound and an alkyl halide (or equivalent electrophile) as precursors. The corresponding forward reaction is typically a Williamson ether synthesis, which proceeds readily by deprotonating the acidic phenol (B47542). guidechem.com

Furthermore, the hydroxyl group can be viewed through the lens of Functional Group Interconversion (FGI), a key tactic in retrosynthesis where one functional group is transformed into another to enable a specific disconnection. ksu.edu.sakccollege.ac.in For example, the -OH group can be converted into a triflate (-OTf), a superior leaving group. guidechem.com This allows for disconnections that might not be feasible with the phenol directly, expanding the range of possible cross-coupling reactions from that position.

The strategic value of this compound is therefore immense. It provides chemists with a reliable and predictable platform for constructing complex molecular architectures by leveraging well-established and high-yielding reactions. By analyzing a target molecule and identifying fragments that map onto the functionalities of this compound, a synthetic chemist can design efficient and logical pathways for its creation.

Applications of 3 Iodophenol in Medicinal Chemistry and Biological Systems

Drug Discovery and Development Initiatives

The utility of 3-iodophenol extends to various drug discovery and development initiatives, particularly in the creation of agents targeting specific biological receptors and for diagnostic tools.

Synthesis of Centrally Acting H2 Receptor Histamine (B1213489) Antagonists

This compound is utilized in the synthesis of centrally acting H2 receptor histamine antagonists. cymitquimica.comcymitquimica.comruifuchemical.comchemicalbook.com H2 receptor antagonists are a class of drugs that inhibit the action of histamine at H2 receptors, primarily located in the stomach lining, thereby reducing gastric acid secretion. iffgd.orgpatsnap.com While the precise role of this compound in imparting "centrally acting" properties to these antagonists is not extensively detailed in the provided literature, its inclusion as a synthetic precursor highlights its importance in the chemical pathways leading to such compounds. cymitquimica.comcymitquimica.comruifuchemical.comchemicalbook.com Histamine H2 receptor antagonists like cimetidine (B194882) and ranitidine (B14927) are well-established therapeutic agents used for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). iffgd.orgpatsnap.comslideshare.net

Development of Cell-Permeable Probes for Biological Assays

This compound is also employed in the preparation of various cell-permeable probes for biological assays. ruifuchemical.comchemicalbook.com These probes are crucial tools for visualizing and monitoring intracellular biological processes. For instance, this compound serves as a starting material in the synthesis of Peroxyfluor-1 (PF1), a selective, cell-permeable optical probe designed for imaging hydrogen peroxide (H₂O₂) in living cells. nih.govbiorxiv.org The synthesis of PF1 involves an acid-catalyzed condensation of this compound and phthalic anhydride (B1165640), yielding 3′,6′-diiodofluoran, which is then further modified. nih.gov PF1 exhibits high selectivity for H₂O₂ over other reactive oxygen species and provides a large dynamic range for detection, making it valuable for studying H₂O₂ dynamics within biological systems. nih.gov

Antimicrobial and Antibacterial Efficacy Studies of this compound Derivatives

Derivatives containing iodophenol substituents have demonstrated notable antimicrobial and antibacterial efficacy, particularly against resistant bacterial strains.

Activity Against Resistant Bacterial Strains (e.g., Acinetobacter baumannii)

Research indicates that compounds incorporating iodophenol substituents exhibit significant antibacterial activity against resistant bacterial strains, including Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comdntb.gov.ua For example, pyrrole-ligated 1,3,4-oxadiazoles with iodophenol substituents have shown superior antibacterial activities against A. baumannii and S. aureus. mdpi.com The presence of the iodine substituent is emphasized as crucial for enhanced antibacterial properties in certain derivatives compared to their deiodinated counterparts. While not a this compound derivative, 5-iodoindole, another iodinated compound, has also displayed potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii (XDRAB), sometimes in synergistic interplay with conventional antimicrobial drugs. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) determinations have been conducted to quantify the antibacterial potency of iodophenol derivatives. Certain iodophenol derivatives have shown MIC values of less than 2 μg/mL against Acinetobacter baumannii. mdpi.comdntb.gov.ua Another lead compound, SIMR 2404 (not explicitly a this compound derivative but part of a new class of small molecules with antimicrobial activity), had an MIC of 2 μg/mL against MRSA and vancomycin-intermediate Staphylococcus aureus (VISA), with MIC values ranging from 8–32 μg/mL against Gram-negative bacteria like Escherichia coli and Acinetobacter baumannii. frontiersin.org

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Iodophenol Derivatives and Related Compounds Against Resistant Bacterial Strains

Compound Class / Specific CompoundBacterial StrainMIC (µg/mL)Source
Iodophenol substituents (e.g., 5f-1)Acinetobacter baumannii< 2 mdpi.comdntb.gov.ua
Iodophenol substituents (e.g., 5f-1)Staphylococcus aureus8 mdpi.com
SIMR 2404MRSA2 frontiersin.org
SIMR 2404VISA2 frontiersin.org
SIMR 2404Escherichia coli8–32 frontiersin.org
SIMR 2404Acinetobacter baumannii8–32 frontiersin.org
δ-viniferin analogue (from 4-bromo-2-iodophenol)S. aureus ATCC292134 mdpi.com

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Structure-Activity Relationship (SAR) investigations are crucial for understanding how modifications to the chemical structure of this compound and its derivatives influence their biological activity. The "iodophenol effect" has been a subject of study to elucidate how structural variations, particularly the presence and position of the iodine atom and other substituents on the phenolic ring, correlate with changes in biological efficacy.

For instance, in the context of antibacterial activity, iodophenol substituents have demonstrated superior activity against A. baumannii and S. aureus, irrespective of the hydroxyl substituent's position. mdpi.com This highlights the significant role of the iodine atom in enhancing antibacterial properties. mdpi.com

Targeting Specific Molecular Pathways

Stabilization of Mutant Proteins (e.g., p53 Y220C) for Anticancer Therapies

Induced Proximity Approaches for Selective Cell Death

This compound derivatives have shown promise in induced proximity approaches, particularly in stabilizing the oncogenic p53 mutant Y220C, a common mutation found in human cancers. The Y220C mutation in the tumor suppressor protein p53 creates a narrow, mutationally induced pocket on the surface of its DNA-binding domain, leading to the protein's destabilization and rapid denaturation researchgate.netnih.gov. Iodophenol lead molecules have been identified that interact with this specific pocket, acting as pharmacological chaperones. These molecules can structurally stabilize the p53Y220C mutant, thereby restoring its wild-type-like conformation and inducing selective cell death in cancer cells expressing this mutant researchgate.netnih.gov. This mechanism involves the modulation of key physical properties and interactions within the protein's binding site, highlighting the potential of iodophenol scaffolds in targeted cancer therapies researchgate.net.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel involved in pain sensation and inflammation. Compounds derived from this compound have been explored as potential TRPV1 antagonists. Research indicates that this compound can serve as a key building block in the synthesis of novel iodophenol derivatives designed to antagonize the TRPV1 receptor molaid.com. For instance, iodophenols, including this compound, have been utilized in synthetic routes to produce compounds such as 3-alkyl- and 3-aryl-4-iodophenols, which are subsequently evaluated for their TRPV1 antagonistic properties molaid.com. While this compound itself may not be a direct antagonist, its structural motif is incorporated into larger molecular architectures, such as certain urea (B33335) derivatives, which have demonstrated potent TRPV1 antagonistic activity by blocking capsaicin (B1668287) activation of the receptor in vitro researchgate.netumich.edu.

Estrogen Receptor Antagonism

This compound and related iodophenols are relevant in the development of estrogen receptor (ER) antagonists. Estrogen receptors, particularly ERα and ERβ, play crucial roles in various physiological processes and are significant targets in hormone-dependent cancers, such as breast cancer nih.gov. Compounds incorporating the this compound moiety have been investigated as estrogen receptor modulators, including antagonists and degraders researchgate.netgoogle.com. The presence of the iodophenol structure can influence the binding affinity and selectivity of these ligands for estrogen receptors nih.govgoogle.com. Furthermore, radioiodinated ligands for the estrogen receptor, where iodine is a component of the structure, have been developed for in vivo imaging of estrogen-containing tissues, suggesting the utility of iodophenol derivatives in diagnostic and therapeutic applications related to ER nih.gov. The structural features contributed by the iodophenol group are important determinants in the interaction with the ER ligand-binding domain, enabling the design of compounds that can allosterically interfere with coactivator recruitment to the receptor researchgate.net.

Potential as Anti-Mycobacterial Agents

This compound has been utilized in the synthesis of novel compounds with potential anti-mycobacterial activity. Specifically, it has been employed as a reactant in the synthesis of iodinated-4-aryloxymethylcoumarins researchgate.netcapes.gov.brnih.gov. These coumarin (B35378) derivatives, synthesized through reactions involving this compound, along with 2-iodophenol (B132878) and 4-iodophenol (B32979), have been screened for their efficacy against mycobacterial strains, including Mycobacterium tuberculosis H37 RV and Mycobacterium phlei researchgate.netcapes.gov.brnih.govresearchgate.net. The structure-activity relationship (SAR) studies of these compounds have indicated that several of the synthesized iodinated-4-aryloxymethylcoumarins exhibit potent anti-mycobacterial effects researchgate.netcapes.gov.brnih.gov. For instance, certain coumarin derivatives, including those synthesized using this compound, demonstrated minimal inhibitory concentrations (MICs) in the micromolar range against M. tuberculosis H37Rv, highlighting the contribution of the iodophenol scaffold to the observed activity researchgate.net. This research suggests that the incorporation of the this compound moiety into larger chemical structures can lead to the discovery of new agents for combating mycobacterial infections.

Environmental Fate and Degradation Studies of 3 Iodophenol

Occurrence and Formation as Disinfection Byproducts (DBPs) in Water Treatment

3-Iodophenol is an aromatic organic compound that can be formed during water disinfection processes, classifying it as a disinfection byproduct (DBP). cymitquimica.comacs.org These compounds arise when disinfectants like chlorine or chloramines react with natural organic matter (NOM) and inorganic precursors present in the source water. thermofisher.comengineering.org.cn The formation of iodinated disinfection byproducts (I-DBPs), such as this compound, is specifically linked to the presence of iodide in the raw water. engineering.org.cnresearchgate.net

Sources of iodide in water can be natural or from anthropogenic activities, including certain industrial and medical wastewaters. acs.orgengineering.org.cn For instance, iodinated X-ray contrast media used in medical imaging can be a significant source of iodide and organic iodine in water systems. nih.gov During disinfection, particularly with chlorination or chloramination, iodide is oxidized to more reactive iodine species like hypoiodous acid (HOI). acs.org This reactive iodine can then substitute onto organic precursors, such as phenol (B47542), which may be present from industrial pollution or natural degradation processes, leading to the formation of iodophenols. acs.orgiwaponline.com Studies have shown that the use of chloramines can lead to a higher formation of I-DBPs compared to chlorine. engineering.org.cn The concentration of these I-DBPs in drinking water typically ranges from nanograms per liter (ng/L) to low micrograms per liter (µg/L). researchgate.net

Iodinated disinfection byproducts are a growing concern due to their potential health effects. researchgate.netresearchgate.net Toxicological studies, primarily from in vitro research, indicate that I-DBPs are often more cytotoxic (toxic to cells) and genotoxic (damaging to DNA) than their chlorinated and brominated counterparts. researchgate.netresearchgate.netnih.gov The general order of toxicity for halogenated DBPs is often cited as: Iodine-containing DBPs > Bromine-containing DBPs > Chlorine-containing DBPs. thermofisher.comresearchgate.net

Exposure to DBPs in general, through ingestion, skin contact, or inhalation, has been associated with increased health risks, including potential damage to the kidneys, liver, and central nervous system. thermofisher.comacs.org The genotoxicity of these compounds is a primary concern as damage to DNA can lead to mutations and an increased risk of cancer. nih.govacs.org While specific, comprehensive toxicological data for this compound is limited, its classification as an I-DBP places it within a group of compounds recognized for their heightened potential for adverse health effects compared to other DBPs. researchgate.netamazonaws.com The U.S. Environmental Protection Agency (EPA) has begun to recognize this risk by including six I-DBPs on its Draft Fifth Contaminant Candidate List (CCL 5), signaling a move towards potential future regulation. researchgate.net

Currently, there are no specific regulations for this compound or the broader category of I-DBPs in drinking water. researchgate.net The monitoring landscape is challenged by the vast number of potential DBP species, with research-based analytical methods being the primary tool for their detection. researchgate.netamazonaws.com Standard methods for regulated DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), are well-established, but the methodology for emerging I-DBPs is still developing. nih.govamazonaws.com

Recent advancements in analytical techniques, such as vacuum-assisted sorbent extraction (VASE) combined with gas chromatography-tandem mass spectrometry (GC-MS/MS), are improving the ability to detect I-DBPs at very low concentrations (ng/L levels). nih.gov These sensitive methods are crucial for assessing the extent of human exposure. nih.gov

Strategies to control the formation of I-DBPs focus on managing their precursors. This includes evaluating source waters for iodide and NOM content and implementing treatment processes to remove them before disinfection. amazonaws.comwaterrf.org Technologies like granular activated carbon (GAC) and ion exchange are being investigated for precursor removal. waterrf.org Additionally, optimizing disinfection practices, such as the choice of disinfectant and its dosage, can help minimize I-DBP formation. engineering.org.cnwaterrf.org The EPA and other working groups recommend further research to generate nationally representative data on the occurrence and health effects of I-DBPs to inform future risk management and regulatory decisions. epa.gov

Reaction Kinetics and Pathways with Oxidants in Aquatic Environments

The degradation of this compound in aquatic environments is significantly influenced by its reaction with common oxidants used in water treatment, such as hypochlorous acid (HOCl), the active species in chlorine disinfection. researchgate.netnih.gov The reactivity of iodophenols with HOCl is a critical factor in their transformation and detoxification. researchgate.netnih.gov

Studies have shown that iodinated phenols are reactive with hypochlorous acid. The reaction involves the cleavage of the carbon-iodine (C-I) bond, initiating the degradation of the molecule. researchgate.netnih.gov Research on model iodophenol compounds provides insight into this reactivity. For instance, the reaction rate constants for several iodophenols with HOCl have been determined, demonstrating their susceptibility to degradation by chlorination. researchgate.netnih.gov While a specific rate constant for this compound was not detailed in the available research, data for other iodophenols suggest a high degree of reactivity.

Table 1: Second-Order Reaction Rate Constants of Iodophenols with HOCl This table presents data for model iodinated phenolic compounds to illustrate reactivity with HOCl, as specific data for this compound was not available in the search results.

CompoundRate Constant (k) at pH 7.0, 25°C (M⁻¹s⁻¹)Source
2-Iodophenol (B132878)1.86 × 10² researchgate.net, nih.gov
4-Iodophenol (B32979)1.62 × 10² researchgate.net, nih.gov
2,4,6-Triiodophenol7.5 × 10¹ researchgate.net, nih.gov

When an excess of hypochlorous acid is present, the degradation of iodophenols can lead to the formation of more stable and less toxic products. researchgate.netnih.gov The primary transformation involves the oxidation of the iodine released from the aromatic ring to form inorganic iodate (B108269) (IO₃⁻). researchgate.netnih.govresearchgate.net This conversion is significant because iodate is considered a stable and non-toxic sink for iodine in water treatment. acs.orgresearchgate.net

Simultaneously, the remaining aromatic structure is broken down into smaller, chlorinated aliphatic DBPs. researchgate.netnih.gov These byproducts can include compounds such as trichloromethane (chloroform), dichloroacetic acid (DCAA), and trichloroacetic acid (TCAA). researchgate.netnih.gov While these chlorinated DBPs have their own health considerations and are regulated, this pathway represents a significant reduction in the acute toxicity associated with the parent iodophenol compound. researchgate.netnih.gov

During the oxidation of iodophenols by HOCl, before the complete breakdown of the aromatic ring, a series of aromatic intermediate products are formed. researchgate.netnih.gov The reaction pathways include electrophilic substitution and oxidation by HOCl. researchgate.net The identification of these intermediates is crucial for understanding the complete degradation mechanism.

Research has detected several classes of aromatic intermediates during the chlorination of iodophenols. researchgate.netnih.gov These transient compounds illustrate the stepwise transformation from the initial iodophenol to its final degradation products.

Table 2: Identified Aromatic Intermediate Product Classes from Iodophenol Degradation This table lists the general classes of aromatic intermediates identified during the reaction of model iodophenols with HOCl.

Intermediate Product ClassDescriptionSource
ChloroiodophenolsCompounds containing both chlorine and iodine on the phenol ring. researchgate.net, nih.gov
IodoquinonesOxidized form of iodophenols (quinone structure). researchgate.net, nih.gov
ChloroiodoquinonesQuinone structures containing both chlorine and iodine. researchgate.net, nih.gov
ChlorophenolsPhenols where iodine has been replaced by chlorine. researchgate.net, nih.gov
ChloroquinonesOxidized form of chlorophenols. researchgate.net, nih.gov
Coupling ProductsLarger molecules formed by the combination of intermediates. researchgate.net, nih.gov

Biodegradation and Biogeochemical Cycling of Iodine-Containing Compounds

The environmental persistence of this compound is significantly influenced by microbial activity. Biodegradation, particularly through reductive dehalogenation, is a key process in the breakdown of halogenated aromatic compounds in anaerobic environments. In this process, microorganisms use the halogenated compound as an electron acceptor, leading to the removal of the halogen substituent.

Research has shown that the type and position of the halogen on the phenol ring affect the rate of degradation. For instance, in anaerobic digestion processes, the C-I bond is more readily cleaved than C-Br or C-Cl bonds. A study on the dehalogenation of halobenzoates by the obligate anaerobe Desulfomonile tiedjei demonstrated that 3-iodobenzoate (B1234465) was degraded more readily than its bromo and chloro analogues, producing benzoate (B1203000) cymitquimica.com. While this study focused on iodobenzoate, it highlights the susceptibility of the carbon-iodine bond to microbial cleavage. Similarly, studies with anaerobic lake sediments have shown that iodo- and bromo-substituted benzoates undergo reductive dehalogenation, while fluoro-substituted ones do not cymitquimica.com.

Specific microorganisms have been identified that are capable of dehalogenating iodinated phenols. For example, a strain of Desulfovibrio was found to reductively dehalogenate 2-iodophenol, converting it to phenol . While this is not the this compound isomer, it confirms the capability of sulfate-reducing bacteria to metabolize iodophenols. In a comparative study on the biodegradation of mono-iodophenols by the microalga Scenedesmus, it was observed that the biodegradation values for 2-iodophenol, this compound, and 4-iodophenol were nearly equivalent. This suggests a counteraction between the inductive and resonance effects of the iodine substituent, leading to similar susceptibility to degradation regardless of its position on the phenolic ring scbt.com.

The biogeochemical cycling of iodine is complex, involving transformations between inorganic and organic forms across various environmental compartments nies.go.jp. Microbial activity is a central driver in this cycle. For example, microbial enzymes like laccase can oxidize iodide (I⁻) to more reactive forms such as molecular iodine (I₂) or hypoiodous acid (HOI) . These reactive iodine species can then become incorporated into soil organic matter, a process which can include aromatic substitution on phenolic constituents within humic substances nies.go.jpfishersci.be. This binding of iodine to organic matter can significantly influence its mobility and bioavailability in the environment fishersci.com.

Table 1: Summary of Microbial Dehalogenation Studies on Halogenated Aromatic Compounds

Microorganism/System Substrate(s) Key Findings Reference(s)
Desulfomonile tiedjei 3-Iodobenzoate, 3-Bromobenzoate, 3-Chlorobenzoate Showed preference for dehalogenating 3-iodobenzoate over bromo and chloro analogues. cymitquimica.com
Desulfovibrio sp. (Strain 2BP-48) 2-Iodophenol, 2-Bromophenol Capable of reductive dehalogenation of ortho-substituted halophenols to phenol.
Scenedesmus sp. (microalga) 2-Iodophenol, this compound, 4-Iodophenol Exhibited similar biodegradation values for all three mono-iodophenol isomers. scbt.com
Anaerobic Lake Sediments Iodobenzoates, Bromobenzoates Reductive dehalogenation observed for iodo- and bromo-substituted compounds. cymitquimica.com
Desulfitobacterium chlororespirans 2,4,6-Tribromophenol, Chlorinated phenols Did not dehalogenate 2-iodophenol, indicating substrate specificity. ut.ac.ir

Photodegradation Mechanisms in Aqueous Solutions

The degradation of this compound in aquatic environments is also driven by abiotic processes, primarily direct photodegradation (photolysis). This process occurs when a molecule absorbs light energy, leading to its transformation. For halogenated phenols, several photochemical pathways are possible in aqueous solutions, depending on the compound's structure and the specific conditions nih.gov.

The primary mechanisms for the direct photolysis of simple halophenols include:

Photoionization: Absorption of light can cause the ejection of an electron, forming a radical cation. This pathway is more relevant in highly concentrated waste streams and can lead to the formation of biaryl radical coupling products nih.gov.

Photochemical Aryl-Halogen Bond Homolysis: The carbon-halogen bond breaks, with one electron going to the aryl radical and one to the halogen radical. The C-I bond is the weakest among the carbon-halogen bonds, making iodinated phenols particularly susceptible to this pathway. In natural waters, the resulting aryl radical can abstract a hydrogen atom from dissolved organic matter to form phenol nih.gov.

Photochemical Aryl-Halogen Bond Heterolysis: The bond breaks, with both electrons going to the more electronegative halogen, forming an aryl cation and a halide anion. This pathway is more typical for 2- and 4-substituted halophenols. The resulting aryl cation can then react with water to form hydroxylated derivatives or undergo rearrangement nih.gov.

For this compound specifically, the position of the iodine substituent influences the degradation pathway. Unlike ortho- and para-substituted phenols, 3-halophenols are less likely to form stable intermediates like ketocarbenes via heterolysis nih.govjst.go.jp. Therefore, homolytic cleavage of the C-I bond is expected to be a significant degradation route. Studies have noted that the photohydrolysis rate for this compound is faster compared to other halophenols, underscoring its photoreactivity nih.gov. The photolysis of o-iodophenol has been shown to proceed via both chain and non-chain mechanisms, involving an aromatic radical anion intermediate researchgate.net. While the specific photoproducts of this compound are not extensively detailed in the reviewed literature, the general pathways for halophenols suggest that phenol and hydroxylated derivatives are likely products nih.govscispace.com.

Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can also significantly accelerate the degradation of halogenated phenols, including iodo-phenols researchgate.net.

Predictive Modeling of Environmental Toxicity and Bioaccumulation

Predictive models are essential tools for assessing the potential environmental risk of chemicals like this compound when extensive empirical data is unavailable. These models, often in the form of Quantitative Structure-Activity Relationships (QSAR), use physicochemical properties to predict a compound's environmental fate, toxicity, and bioaccumulation potential researchgate.netmdpi.com.

Key parameters for modeling the behavior of this compound include its octanol-water partition coefficient (Log P or Log Kow), water solubility, and vapor pressure. The Log P value is a critical indicator of a substance's hydrophobicity and its tendency to bioaccumulate in organisms. For this compound, the Log P is reported to be approximately 2.93 nies.go.jpnih.gov. This moderate value suggests a potential for bioaccumulation scbt.com. While one source indicates a medium bioaccumulation potential, another states that bioaccumulation is unlikely, highlighting the predictive nature of these assessments scbt.comfishersci.be.

The compound's water solubility contributes to its mobility in the environment fishersci.comfishersci.com. Due to this mobility and its inherent toxicity, this compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.com. QSAR studies have been developed to predict the aquatic toxicity of various phenols, including this compound. For example, models predicting the toxicity to the protozoan Tetrahymena pyriformis use descriptors such as Log Kow to estimate the concentration that causes 50% growth inhibition (pIGC50) ut.ac.irajrconline.org. In one such study, this compound was included in the dataset used to build a robust predictive model for phenolic toxicity ut.ac.ir.

Table 2: Predicted Environmental Fate and Physicochemical Properties of this compound

Property Predicted/Reported Value Significance Reference(s)
Molecular Formula C₆H₅IO Basic chemical identity nih.gov
Molecular Weight 220.01 g/mol Used in concentration and fate calculations nih.gov
Log P (Log Kow) 2.93 Indicates moderate hydrophobicity and potential for bioaccumulation. nies.go.jpnih.gov
Water Solubility Soluble High mobility potential in aquatic environments. fishersci.comfishersci.com
Persistence Persistence is unlikely based on available information. Suggests susceptibility to degradation processes. fishersci.befishersci.com
Bioaccumulation Medium / Unlikely Indicates conflicting predictions on the tendency to accumulate in organisms. scbt.comfishersci.be
Aquatic Toxicity Toxic to aquatic organisms Poses a risk to aquatic ecosystems. scbt.com
pIGC50 (T. pyriformis) 1.12 (log (IGC50)⁻¹) A quantitative measure of toxicity to a model aquatic microorganism. ut.ac.ir

Compound List

Table 3: List of Chemical Compounds Mentioned

Compound Name
2,4,6-Tribromophenol
2-Iodophenol
3-Bromobenzoate
3-Chlorobenzoate
3-Iodobenzoate
This compound
4-Iodophenol
Benzoate
Carbon Dioxide
Carbon-tetrachloride
Ethanol
Hydrogen Iodide
Hypoiodous acid
p-Iodophenol

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-iodophenol, and how can purity be optimized during synthesis?

  • Methodology : this compound is typically synthesized via electrophilic aromatic substitution, where phenol undergoes iodination using iodine monochloride (ICl) or iodine with a catalytic oxidizing agent (e.g., HIO₃) in acidic media . For purity optimization, recrystallization in ethanol or hexane is recommended, as the compound has a defined melting point (42–44°C) . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization, and confirm purity via HPLC or NMR (¹H/¹³C) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural analysis : Use ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons) and ¹³C NMR (δ ~90–160 ppm for C-I and aromatic carbons) .
  • Physicochemical properties : Determine melting point (42–44°C) via differential scanning calorimetry (DSC) and solubility in organic solvents (e.g., ethanol, DMF) using gravimetric analysis .
  • Spectroscopic identification : FT-IR peaks for O-H (3200–3600 cm⁻¹) and C-I (500–600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 risk) .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as halogenated waste .

Advanced Research Questions

Q. How does this compound’s reactivity vary under microwave-assisted vs. conventional heating conditions?

  • Methodology : Microwave conditions (e.g., 100–150°C in DMF) accelerate O-arylation reactions by enhancing dipole interactions, reducing reaction time from hours to minutes. Compare yields and byproduct profiles (e.g., via GC-MS) between methods. Note that catalyst selection (e.g., TEBAC) may increase efficiency for specific derivatives .

Q. What computational models predict this compound’s toxicity, and how do they align with experimental data?

  • Methodology :

  • In silico models : Apply QSAR models or genetic algorithms (GA) to predict acute toxicity (e.g., LC50 for Daphnia magna). For example, GA models correlate this compound’s toxicity (logP = 2.93) with bioaccumulation potential .
  • Validation : Cross-check predictions with in vitro assays (e.g., zebrafish embryo toxicity tests) and adjust models using experimental LC50 values .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodology :

  • Variable screening : Systematically test parameters (solvent polarity, catalyst loading, temperature) using design of experiments (DoE).
  • Byproduct analysis : Identify side products (e.g., di-iodinated phenols) via LC-MS and optimize stoichiometry to suppress their formation .
  • Replication : Repeat literature protocols under controlled conditions (e.g., inert atmosphere) to isolate discrepancies caused by oxygen/moisture .

Q. What strategies improve the stability of this compound in long-term storage?

  • Methodology :

  • Storage conditions : Store in amber glass vials at 2–8°C under nitrogen to prevent photodegradation and oxidation.
  • Stability assays : Periodically analyze samples via HPLC to track decomposition (e.g., formation of iodine or phenolic oxides) .

Q. How does this compound’s electronic structure influence its regioselectivity in cross-coupling reactions?

  • Methodology :

  • Computational analysis : Perform density functional theory (DFT) calculations to map electron density (e.g., Mulliken charges) on the aromatic ring.
  • Experimental validation : Conduct Suzuki-Miyaura couplings with para-substituted boronic acids; compare yields to predict reactive sites .

Methodological Notes

  • Data Validation : Always cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ChemDraw simulations) .
  • Ethical Compliance : Adhere to institutional guidelines for toxicological studies and halogenated waste disposal .
  • Advanced Instrumentation : Use high-resolution mass spectrometry (HRMS) for unambiguous identification of novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.